![molecular formula C17H18BrFN2O3S B4689062 N-(4-bromo-2-fluorophenyl)-4-[methyl(phenylsulfonyl)amino]butanamide](/img/structure/B4689062.png)
N-(4-bromo-2-fluorophenyl)-4-[methyl(phenylsulfonyl)amino]butanamide
Overview
Description
N-(4-bromo-2-fluorophenyl)-4-[methyl(phenylsulfonyl)amino]butanamide, also known as BFA-3I, is a chemical compound that has gained attention in the scientific community due to its potential applications in research. BFA-3I is a small molecule inhibitor that has been shown to have promising effects on various biological processes.
Scientific Research Applications
N-(4-bromo-2-fluorophenyl)-4-[methyl(phenylsulfonyl)amino]butanamide has been shown to have potential applications in various scientific research fields. It has been studied for its effects on cancer cells, specifically on the growth and proliferation of pancreatic cancer cells. This compound has also been studied for its effects on the immune system, specifically on the activation of T cells. Additionally, this compound has been studied for its potential use as a tool to study the role of protein-protein interactions in biological processes.
Mechanism of Action
N-(4-bromo-2-fluorophenyl)-4-[methyl(phenylsulfonyl)amino]butanamide is a small molecule inhibitor that targets protein-protein interactions. Specifically, it binds to the protein BCL-2-associated athanogene 3 (BAG3), which is involved in various cellular processes including cell survival, apoptosis, and autophagy. By inhibiting the interaction between BAG3 and its binding partners, this compound disrupts these cellular processes.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. In cancer cells, this compound has been shown to inhibit cell growth and induce apoptosis. In T cells, this compound has been shown to enhance T cell activation and cytokine production. Additionally, this compound has been shown to induce autophagy in certain cell types.
Advantages and Limitations for Lab Experiments
One advantage of using N-(4-bromo-2-fluorophenyl)-4-[methyl(phenylsulfonyl)amino]butanamide in lab experiments is its specificity for BAG3. This allows researchers to study the effects of inhibiting BAG3 specifically, without affecting other cellular processes. However, one limitation of using this compound is its potential toxicity. Further studies are needed to determine the optimal concentration and duration of treatment to minimize toxicity while still achieving the desired effects.
Future Directions
There are several future directions for research on N-(4-bromo-2-fluorophenyl)-4-[methyl(phenylsulfonyl)amino]butanamide. One potential application is in the treatment of pancreatic cancer. Further studies are needed to determine the efficacy of this compound as a potential therapeutic agent for this disease. Additionally, this compound could be used as a tool to study the role of protein-protein interactions in other biological processes. Further studies are needed to determine the full extent of this compound's effects on the immune system and its potential use in immunotherapy. Finally, further studies are needed to optimize the synthesis and purification of this compound for use in lab experiments.
properties
IUPAC Name |
4-[benzenesulfonyl(methyl)amino]-N-(4-bromo-2-fluorophenyl)butanamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18BrFN2O3S/c1-21(25(23,24)14-6-3-2-4-7-14)11-5-8-17(22)20-16-10-9-13(18)12-15(16)19/h2-4,6-7,9-10,12H,5,8,11H2,1H3,(H,20,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CNSJOTMNLBJXTM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCCC(=O)NC1=C(C=C(C=C1)Br)F)S(=O)(=O)C2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18BrFN2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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